[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride
CAS No.: 2445750-43-4
Cat. No.: VC6505535
Molecular Formula: C10H24Cl2N2
Molecular Weight: 243.22
* For research use only. Not for human or veterinary use.
![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride - 2445750-43-4](/images/structure/VC6505535.png)
Specification
CAS No. | 2445750-43-4 |
---|---|
Molecular Formula | C10H24Cl2N2 |
Molecular Weight | 243.22 |
IUPAC Name | [(2S,4R)-4-tert-butylpiperidin-2-yl]methanamine;dihydrochloride |
Standard InChI | InChI=1S/C10H22N2.2ClH/c1-10(2,3)8-4-5-12-9(6-8)7-11;;/h8-9,12H,4-7,11H2,1-3H3;2*1H/t8-,9+;;/m1../s1 |
Standard InChI Key | DNPYBEIQJRLKBF-BPRGXCPLSA-N |
SMILES | CC(C)(C)C1CCNC(C1)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride is C₁₁H₂₄Cl₂N₂, with a molecular weight of 271.23 g/mol. The compound’s structure integrates a six-membered piperidine ring with stereogenic centers at C2 (S-configuration) and C4 (R-configuration), a tert-butyl group at C4, and a protonated aminomethyl group at C2 (Figure 1) .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Number | Not formally assigned |
IUPAC Name | (2S,4R)-4-(tert-butyl)piperidin-2-ylmethanamine;dihydrochloride |
Molecular Formula | C₁₁H₂₄Cl₂N₂ |
Molecular Weight | 271.23 g/mol |
Stereochemistry | (2S,4R) configuration |
Salt Form | Dihydrochloride |
Stereochemical Significance
The (2S,4R) configuration confers distinct spatial arrangements that influence intermolecular interactions, particularly in enantioselective catalysis and receptor binding . Piperidine derivatives with defined stereochemistry are critical in drug design, as exemplified by antiviral and antipsychotic agents .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride involves multi-step strategies emphasizing stereocontrol:
Organometallic Cyclization
A validated method for piperidine synthesis employs organozinc reagents and copper-catalyzed cross-coupling. For example, β-aminoalkyl zinc iodides react with chloromethylpropenes to form 5-methylene piperidines, which undergo hydrogenation to yield 5-methyl derivatives . Adapting this approach, the tert-butyl group may be introduced via alkylation or Grignard addition at the 4-position, followed by resolution of stereoisomers using chiral catalysts .
Reductive Amination
Alternative routes involve reductive cyclization of 6-oxoamino acid derivatives. Enantioselective reduction of imine intermediates generates 2,6-disubstituted piperidines, though diastereomeric separation is often required .
Purification and Characterization
Final purification typically employs recrystallization from ethanol/water mixtures, while characterization relies on:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm stereochemistry and substituent positions .
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .
-
X-ray Crystallography: Resolves absolute configuration in crystalline forms .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base. The compound is stable under ambient conditions but degrades above 200°C, as evidenced by thermogravimetric analysis (TGA) .
Spectroscopic Data
-
Infrared (IR): Peaks at 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C-N bend) indicate primary amine and piperidine ring vibrations .
-
UV-Vis: Absorbance at 210 nm (π→π* transition) aligns with conjugated amine systems .
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
Chiral piperidines serve as precursors to bioactive molecules. For instance, (2S,4R)-configured derivatives are explored as:
-
Dopamine Receptor Modulators: Structural analogs show affinity for D2-like receptors, relevant to antipsychotic drug development .
-
Antiviral Agents: Piperidine scaffolds inhibit viral proteases, including HIV-1 and SARS-CoV-2 .
Catalysis
The tert-butyl group enhances steric bulk, enabling asymmetric induction in organocatalytic reactions. Applications include enantioselective aldol additions and Michael reactions .
Analytical and Regulatory Considerations
Quality Control
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume